molecular formula C16H19N5O3 B2824244 2-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one CAS No. 2379949-33-2

2-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one

Cat. No. B2824244
CAS RN: 2379949-33-2
M. Wt: 329.36
InChI Key: XQFUYHHHLOFZRN-UHFFFAOYSA-N
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Description

2-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridazinone derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism of Action

The mechanism of action of 2-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one involves the inhibition of phosphodiesterases, which leads to an increase in the levels of cyclic nucleotides, including cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These cyclic nucleotides play a crucial role in the regulation of various physiological processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one have been extensively studied. This compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one in lab experiments include its potent inhibitory activity against phosphodiesterases, which allows for the modulation of cyclic nucleotide signaling pathways. Its anti-inflammatory and anti-cancer properties also make it an attractive compound for further study. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 2-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one. One direction is the optimization of the synthesis method to achieve higher yields and purity of the compound. Another direction is the study of its potential applications in the treatment of various diseases, including inflammatory diseases and cancer. Further studies are also needed to investigate the potential toxicity and side effects of this compound. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective inhibitors of phosphodiesterases.

Synthesis Methods

The synthesis of 2-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one has been achieved using various methods, including the reaction of pyridazinone with pyrimidine-2-carbaldehyde and piperidine-1-carboxylic acid, followed by the addition of methyl iodide. Another method involves the reaction of pyridazinone with pyrimidine-2-carboxylic acid, followed by the addition of piperidine-1-carboxylic acid and methyl iodide. These methods have been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

2-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent inhibitory activity against various enzymes, including phosphodiesterases, which are involved in the regulation of cyclic nucleotide signaling pathways. It has also been found to exhibit anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

2-methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-20-14(22)6-5-13(19-20)15(23)21-9-2-4-12(10-21)11-24-16-17-7-3-8-18-16/h3,5-8,12H,2,4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFUYHHHLOFZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)COC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one

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